2-(p-Tolyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNZQKYSNAQLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196266 | |

| Record name | 2-(p-Tolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4467-06-5 | |

| Record name | 2-(4-Methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4467-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Tolyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Tolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(p-Tolyl)pyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthesis of 2-(p-Tolyl)pyridine. This compound, a substituted biaryl heterocyclic, serves as a crucial building block in medicinal chemistry, materials science, and as a ligand in catalysis. This document includes tabulated quantitative data, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and visualizations of its structure and reaction pathways to support advanced research and development applications.

Chemical Structure and Identification

This compound, also known as 2-(4-methylphenyl)pyridine, consists of a pyridine (B92270) ring substituted with a p-tolyl group at the 2-position. This arrangement makes it an important scaffold for the development of bidentate ligands and pharmacologically active molecules.

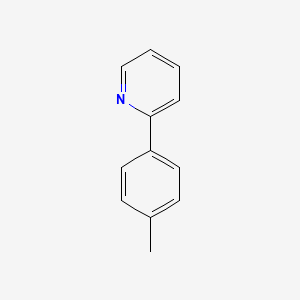

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(4-methylphenyl)pyridine | [1] |

| CAS Number | 4467-06-5 | [2][3] |

| Molecular Formula | C₁₂H₁₁N | [2][3] |

| Molecular Weight | 169.22 g/mol | [2] |

| InChI | 1S/C12H11N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h2-9H,1H3 | [1][2][3] |

| InChIKey | KJNZQKYSNAQLEO-UHFFFAOYSA-N | [1][2][3] |

| SMILES | Cc1ccc(cc1)-c2ccccn2 | [1][2] |

Physicochemical Properties

This compound is typically a liquid at room temperature with a high boiling point. Its physical properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 170-180 °C (at 20 mmHg) | [2] |

| Density | 0.99 g/mL (at 25 °C) | [2] |

| Refractive Index | n20/D 1.617 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Mass Spectrometry

The electron ionization (EI) mass spectrum shows a prominent molecular ion peak.

Table 3: Major Mass Spectrometry Peaks (EI-MS)

| m/z | Relative Intensity | Assignment | Source(s) |

| 169 | 99.99 | [M]⁺ (Molecular Ion) | [1] |

| 168 | 72.70 | [M-H]⁺ | [1] |

| 170 | 13.50 | [M+1]⁺ (Isotopic Peak) | [1] |

| 39 | 16.20 | Fragment | [1] |

| 83.5 | 13.50 | Fragment | [1] |

NMR Spectroscopy

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures and standard chemical shift tables.[2][4][5][6]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Protons | ¹³C NMR (Predicted) | δ (ppm) |

| Pyridine-H6 | ~8.6 | d | 1H | Pyridine-C2 | ~158 |

| Pyridine-H3, H4, H5 | 7.1 - 7.8 | m | 3H | Pyridine-C6 | ~149 |

| Tolyl-H (ortho to Py) | ~7.8 | d | 2H | Tolyl-C (ipso to Py) | ~138 |

| Tolyl-H (meta to Py) | ~7.2 | d | 2H | Tolyl-C (para to Me) | ~137 |

| Methyl-H | ~2.4 | s | 3H | Pyridine-C4 | ~136 |

| Aromatic C-H | 120 - 129 | ||||

| Methyl-C | ~21 |

Note: These are estimated values. Actual experimental values may vary.

Synthesis and Experimental Protocols

The formation of the C-C bond between the pyridine and tolyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings.[7][8] The Suzuki-Miyaura coupling is often preferred due to the lower toxicity and easier removal of boron-based reagents compared to organotin compounds.[8][9]

Representative Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound from 2-bromopyridine (B144113) and p-tolylboronic acid.[9][10]

Caption: General workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

Materials:

-

2-Bromopyridine (1.0 equiv)

-

p-Tolylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Sodium Phosphate (Na₃PO₄) or Potassium Fluoride (KF) (3.0 equiv)

-

Anhydrous 1,4-Dioxane (B91453)

-

Argon gas supply

-

Standard glassware for inert atmosphere synthesis (e.g., Schlenk tube)

Procedure:

-

To an oven-dried, resealable Schlenk tube, add Pd(dppf)Cl₂ (0.03 equiv), the base (3.0 equiv), and p-tolylboronic acid (1.5 equiv).

-

Cap the tube with a rubber septum, evacuate the vessel, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Through the septum, add anhydrous 1,4-dioxane via syringe (e.g., 3 mL per mmol of 2-bromopyridine).

-

Add 2-bromopyridine (1.0 equiv) via syringe.

-

Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Once complete, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and filter it through a short plug of silica gel to remove the palladium catalyst and inorganic salts.

-

Wash the silica plug with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Reaction Mechanism: The Stille Catalytic Cycle

While the above protocol details a Suzuki coupling, the Stille coupling is also a prominent method for this transformation. Its catalytic cycle is a foundational concept in cross-coupling chemistry.[7][11][12]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (e.g., 2-bromopyridine), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[7]

-

Transmetalation : The organostannane reagent (e.g., p-tolyltributylstannane) exchanges its organic group with the halide on the palladium center.[7]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards : May cause skin and serious eye irritation. May cause respiratory irritation.

-

Precautions : Avoid breathing vapors. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.

-

Storage : Store in a well-ventilated place. Keep container tightly closed.

This guide is intended for informational purposes for qualified individuals and does not constitute a comprehensive safety data sheet.

References

- 1. scholarship.claremont.edu [scholarship.claremont.edu]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. par.nsf.gov [par.nsf.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-(p-Tolyl)pyridine (CAS: 4467-06-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(p-Tolyl)pyridine, with the CAS registry number 4467-06-5, is an aromatic heterocyclic organic compound. Structurally, it consists of a pyridine (B92270) ring substituted with a tolyl (4-methylphenyl) group at the 2-position.[1][2][3] This molecule serves as a significant building block in organic synthesis and a versatile ligand in organometallic chemistry. Its derivatives are of interest in medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in pharmaceuticals and its utility in constructing complex molecular architectures.[4][5][6] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.

Physicochemical and Spectroscopic Data

The fundamental physical and spectroscopic properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

Physicochemical Properties

The compound is typically a clear colorless to pale yellow liquid at room temperature.[7]

| Property | Value | Reference |

| CAS Number | 4467-06-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁N | [1][2][3] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| Boiling Point | 170-180 °C at 20 mmHg | |

| Density | 0.99 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.617 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| IUPAC Name | 2-(4-methylphenyl)pyridine | [1][7] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

| Spectroscopic Technique | Key Data / Observations |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z = 169. Other major fragments: m/z = 168, 167.[1][8] |

| ¹H NMR Spectroscopy | Spectra available, consistent with the structure of a 2-substituted pyridine and a p-substituted toluene (B28343) ring.[1] |

| Infrared (IR) Spectroscopy | ATR-IR, FTIR, and Vapor Phase IR spectra are available, showing characteristic aromatic C-H and C=C/C=N stretching frequencies.[1] |

| Raman Spectroscopy | FT-Raman spectra have been recorded.[1] |

Synthesis and Experimental Protocols

The formation of the C-C bond between the pyridine and tolyl rings is the key step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this purpose.[9][10][11]

General Synthetic Route: Suzuki-Miyaura Cross-Coupling

This reaction involves the palladium-catalyzed coupling of an organoboron compound (p-tolylboronic acid) with a halide (2-bromopyridine).

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling, adapted from general procedures for 2-arylpyridine synthesis.[9][12]

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 mmol), p-tolylboronic acid (1.2 mmol), and a base such as sodium phosphate (B84403) (Na₃PO₄, 3.0 mmol).[9]

-

Catalyst Addition : Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol).[9]

-

Solvent Addition : Add a suitable solvent, such as 1,4-dioxane (B91453) (5 mL).

-

Reaction Execution : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Applications in Research and Development

This compound's structure makes it a valuable component in several areas of chemical science.

Ligand in Catalysis

The pyridine nitrogen atom in this compound can coordinate to transition metals, making it a useful ligand in catalysis.[13] Pyridine-based ligands are instrumental in tuning the electronic and steric properties of metal centers, thereby influencing the catalytic activity and selectivity.[13][14] For instance, 2-arylpyridines are employed in rhodium-catalyzed C-H activation reactions and as ligands for palladium(II)-catalyzed processes.[14][15]

Intermediate in Medicinal Chemistry

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Compounds containing the 2-arylpyridine motif are investigated for various therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[4][5] this compound serves as a key intermediate for the synthesis of more complex, biologically active molecules.

Reactivity and Stability

-

Reactivity : The compound can undergo electrophilic aromatic substitution on both the pyridine and tolyl rings, though the pyridine ring is generally less reactive towards electrophiles than benzene. The nitrogen atom is basic and can be protonated or alkylated. In organometallic chemistry, coordination to a metal center can facilitate C-H activation of the tolyl methyl group or the aromatic rings.[15] 2-Sulfonylpyridine derivatives have been shown to be reactive towards biological thiols via nucleophilic aromatic substitution (SₙAr).[16]

-

Stability : this compound is a stable compound under standard laboratory conditions.[17] However, like many pyridine derivatives, it should be protected from strong oxidizing agents. Solutions may be sensitive to light over extended periods, and stability can be pH-dependent in aqueous media.[17]

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.

GHS Hazard Information

| Category | Information |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18] P280: Wear protective gloves/eye protection/face protection.[18] P302+P352: IF ON SKIN: Wash with plenty of water.[18] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear compatible chemical-resistant gloves.

-

Respiratory Protection : Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) if inhalation risk exists.

Conclusion

This compound (CAS 4467-06-5) is a versatile chemical compound with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achieved through modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction. The compound's primary value lies in its application as a ligand in transition metal catalysis and as a pivotal intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science research. Adherence to appropriate safety protocols is necessary when handling this compound due to its potential as a skin, eye, and respiratory irritant.

References

- 1. This compound | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-p-Tolylpyridine [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

- 12. researchgate.net [researchgate.net]

- 13. alfachemic.com [alfachemic.com]

- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. 2,6-BIS(P-TOLYL)PYRIDINE Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-Depth Technical Guide to the Synthesis of 2-(p-Tolyl)pyridine from 4-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and efficient one-pot synthesis of 2-(p-tolyl)pyridine, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available 4-methylacetophenone. This document details the underlying chemistry, provides a robust experimental protocol, and presents quantitative data for researchers and professionals in drug development and organic synthesis.

Introduction

2-Arylpyridines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has been a subject of considerable interest, with numerous methods developed over the years. Traditional multi-step approaches are often plagued by limitations such as harsh reaction conditions, the need for pre-functionalized starting materials, and moderate yields. This guide focuses on a contemporary and highly efficient one-pot, copper-catalyzed aerobic synthesis that directly converts acetophenones and 1,3-diaminopropane (B46017) into 2-arylpyridines. This method, reported by Xi et al., offers a significant improvement in terms of operational simplicity, atom economy, and substrate scope.[1][2][3]

Synthetic Strategy and Mechanism

The core of this synthetic approach is a copper-catalyzed aerobic oxidative cyclization. The reaction proceeds by reacting an acetophenone (B1666503) derivative, in this case, 4-methylacetophenone, with 1,3-diaminopropane in the presence of a copper(II) triflate catalyst and an acid co-catalyst under an oxygen atmosphere.

A plausible reaction mechanism begins with the condensation of 4-methylacetophenone with 1,3-diaminopropane to form an imine intermediate. This intermediate is then proposed to undergo a copper/oxygen-mediated oxidation to a diimine species. Subsequent hydrolysis, further condensation, elimination, and final oxidation lead to the aromatic this compound product.[2]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-methylacetophenone, adapted from the work of Xi et al.[1][2]

3.1. Materials and Equipment

-

4-Methylacetophenone

-

1,3-Diaminopropane

-

Copper(II) triflate (Cu(OTf)₂)

-

p-Toluenesulfonic acid (TsOH)

-

Ethanol (B145695) (EtOH)

-

Oxygen (balloon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Chromatography equipment (silica gel, solvents)

3.2. Reaction Setup and Procedure

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylacetophenone (1.0 mmol), 1,3-diaminopropane (1.5 mmol), copper(II) triflate (0.1 mmol), and p-toluenesulfonic acid (0.6 mmol).

-

Add ethanol (5 mL) to the flask.

-

Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

-

Stir the reaction mixture vigorously and heat to 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 72 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and related analogues as reported by Xi et al.[1][2]

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| 4-Methylacetophenone (mmol) | 1.0 |

| 1,3-Diaminopropane (mmol) | 1.5 |

| Copper(II) triflate (mol%) | 10 |

| p-Toluenesulfonic acid (mol%) | 60 |

| Solvent | Ethanol |

| Temperature (°C) | 80 |

| Reaction Time (h) | 72 |

| Isolated Yield (%) | 75 |

Table 2: Substrate Scope of the Copper-Catalyzed Synthesis of 2-Arylpyridines

| Entry | Acetophenone Derivative | Product | Yield (%) |

| 1 | Acetophenone | 2-Phenylpyridine | 60 |

| 2 | 4'-Methylacetophenone | This compound | 75 |

| 3 | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)pyridine | 78 |

| 4 | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)pyridine | 65 |

| 5 | 4'-Bromoacetophenone | 2-(4-Bromophenyl)pyridine | 62 |

| 6 | 3'-Methylacetophenone | 2-(m-Tolyl)pyridine | 55 |

| 7 | 2'-Methylacetophenone | 2-(o-Tolyl)pyridine | 48 |

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the one-pot synthesis of this compound.

5.2. Plausible Catalytic Cycle

Caption: Plausible mechanism for the copper-catalyzed synthesis of 2-arylpyridines.

Conclusion

The copper-catalyzed one-pot synthesis of this compound from 4-methylacetophenone and 1,3-diaminopropane represents a significant advancement in the field of heterocyclic synthesis. Its operational simplicity, use of readily available starting materials, and good to excellent yields make it an attractive method for both academic research and industrial applications. This guide provides the necessary details for the successful implementation of this modern synthetic protocol.

References

An In-depth Technical Guide to 2-(4-methylphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)pyridine, a key building block in synthetic and medicinal chemistry. This document details its chemical identity, synthesis protocols, physicochemical and spectroscopic properties, and its significant role as a precursor in the development of therapeutic agents.

Chemical Identity and Properties

2-(4-methylphenyl)pyridine, also known as 2-(p-Tolyl)pyridine, is an aromatic heterocyclic compound. Its structure consists of a pyridine (B92270) ring substituted with a p-tolyl group at the 2-position. This arrangement imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-methylphenyl)pyridine .[1][2]

Table 1: Physicochemical Properties of 2-(4-methylphenyl)pyridine

| Property | Value | Reference |

| IUPAC Name | 2-(4-methylphenyl)pyridine | [1][2] |

| Synonyms | This compound | |

| CAS Number | 4467-06-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁N | [1][2] |

| Molecular Weight | 169.22 g/mol | [1] |

| Appearance | Clear yellow to gold liquid | [3] |

| Boiling Point | 170-180 °C at 20 mm Hg | [3] |

| Density | 0.99 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.617 | [3] |

Synthesis of 2-(4-methylphenyl)pyridine

The synthesis of 2-(4-methylphenyl)pyridine is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These methods offer high yields and good functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of synthesizing 2-(4-methylphenyl)pyridine, this typically involves the reaction of a pyridine-based electrophile with a tolyl-based boronic acid derivative, or vice versa, in the presence of a palladium catalyst and a base.

A general representation of the Suzuki-Miyaura coupling for the synthesis of 2-arylpyridines is the reaction of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with an aryl boronic acid.[4]

Experimental Protocol: General Suzuki-Miyaura Coupling for 2-Arylpyridines [4]

-

Reactants: To a reaction vessel is added pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol), the desired aryl boronic acid (0.45 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like sodium phosphate (B84403) (Na₃PO₄) (0.9 mmol).

-

Solvent: The reactants are dissolved in a suitable solvent, such as dioxane (1.0 mL).

-

Reaction Conditions: The reaction mixture is heated in a sealed vial at a temperature ranging from 65 to 100 °C. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous work-up. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine.

// Nodes Start [label="Starting Materials:\nPyridine-2-sulfonyl fluoride\n+ 4-Methylphenylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionVessel [label="Reaction Vessel:\n- Pd(dppf)Cl₂ (catalyst)\n- Na₃PO₄ (base)\n- Dioxane (solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heating\n(65-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-(4-methylphenyl)pyridine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> ReactionVessel [label="Add"]; ReactionVessel -> Heating; Heating -> Workup [label="After reaction completion"]; Workup -> Purification; Purification -> Product; }

Caption: General workflow for the synthesis of 2-(4-methylphenyl)pyridine via Suzuki-Miyaura coupling.

Stille Cross-Coupling Reaction

The Stille reaction provides an alternative route for the synthesis of 2-(4-methylphenyl)pyridine, involving the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.[5] While effective, the toxicity of organotin reagents is a significant drawback of this method.[5]

The general mechanism for the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Spectroscopic Data

The structural characterization of 2-(4-methylphenyl)pyridine is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-(4-methylphenyl)pyridine

| Technique | Data | Reference |

| ¹H NMR | Spectra available for review. | [6] |

| ¹³C NMR | Spectra available for review. | [6] |

| IR Spectroscopy | Spectra available for review. | [6] |

| Mass Spectrometry | Spectra available for review. | [6] |

Note: Detailed peak assignments require access to the spectral data from the provided references.

Role in Drug Discovery and Development

2-(4-methylphenyl)pyridine serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[3][7] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Derivatives of 2-phenylpyridine (B120327) have shown a broad spectrum of biological activities, including insecticidal, antimicrobial, antiviral, and anticancer properties.[9][10]

Kinase Inhibitors

A significant application of 2-phenylpyridine derivatives is in the development of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By designing molecules that can specifically bind to and inhibit the activity of certain kinases, it is possible to develop targeted therapies. For instance, derivatives of 2-phenylpyridine have been investigated as inhibitors of Met kinase and PIM-1 kinase, both of which are important targets in oncology.[11]

// Nodes ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase [label="Kinase\n(e.g., Met, PIM-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PhosphorylatedSubstrate [label="Phosphorylated\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; DownstreamSignaling [label="Downstream\nSignaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., Proliferation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-Phenylpyridine\nDerivative Inhibitor", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ATP -> Kinase; Substrate -> Kinase; Kinase -> PhosphorylatedSubstrate [label="Phosphorylation"]; PhosphorylatedSubstrate -> DownstreamSignaling; DownstreamSignaling -> CellularResponse; Inhibitor -> Kinase [label="Binds to ATP-binding site", arrowhead=tee, color="#EA4335"]; }

Caption: Simplified signaling pathway of kinase inhibition by a 2-phenylpyridine derivative.

GPR119 Agonists

Derivatives of 2-(4-methylphenyl)pyridine have also been explored as agonists for the G-protein coupled receptor 119 (GPR119).[12] GPR119 is a promising target for the treatment of type 2 diabetes and obesity. Agonists of this receptor have been shown to stimulate insulin (B600854) secretion and improve glucose tolerance.[12]

Topoisomerase II Inhibitors

Certain dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have demonstrated potent inhibitory activity against topoisomerase II, an enzyme essential for DNA replication.[13] This makes them promising candidates for the development of novel anticancer agents.[13]

Conclusion

2-(4-methylphenyl)pyridine is a versatile and valuable chemical entity with significant applications in organic synthesis and drug discovery. Its straightforward synthesis through modern cross-coupling methodologies, combined with the diverse biological activities of its derivatives, ensures its continued importance for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, highlighting its role as a foundational scaffold for the development of novel therapeutics.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. 2-(4-Methylphenyl)pyridine | 4467-06-5 [chemicalbook.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. 2-(4-Methylphenyl)pyridine(4467-06-5) 1H NMR [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 11. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(p-Tolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(p-tolyl)pyridine. The document presents detailed spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow to support research and development activities in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine (B92270) derivative with applications in catalysis, ligand design for metal complexes, and as a building block in the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Atom Numbering

The structural formula of this compound with the IUPAC numbering convention used for the assignment of NMR signals is presented below. This numbering is essential for correlating the spectral data with the specific atoms in the molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters:

The spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds is a common starting point.

-

The general workflow for an NMR experiment is illustrated in the following diagram:

Caption: General workflow of an NMR experiment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the pyridine and the p-tolyl moieties. The data is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.68 | ddd | 4.8, 1.8, 0.9 | 1H | H-6' |

| 7.89 | d | 8.1 | 2H | H-2, H-6 |

| 7.72 | td | 7.7, 1.8 | 1H | H-4' |

| 7.68 | dt | 8.0, 1.1 | 1H | H-3' |

| 7.27 | d | 7.9 | 2H | H-3, H-5 |

| 7.20 | ddd | 7.5, 4.8, 1.2 | 1H | H-5' |

| 2.41 | s | - | 3H | H-7 |

Note: The assignments are based on expected chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for each carbon atom are presented in the table below.

| Chemical Shift (δ, ppm) | Assignment |

| 157.4 | C-2' |

| 149.6 | C-6' |

| 138.5 | C-4 |

| 136.8 | C-4' |

| 136.7 | C-1 |

| 129.4 | C-3, C-5 |

| 126.8 | C-2, C-6 |

| 124.3 | C-3' |

| 121.6 | C-5' |

| 21.3 | C-7 |

Interpretation and Discussion

¹H NMR Spectrum:

-

The aromatic region (7.0-9.0 ppm) shows a complex pattern of signals corresponding to the seven aromatic protons.

-

The proton at the 6'-position of the pyridine ring (H-6') is the most deshielded due to the anisotropic effect of the nitrogen atom, appearing as a doublet of doublet of doublets at 8.68 ppm.

-

The protons on the tolyl ring appear as two doublets at 7.89 ppm (H-2, H-6) and 7.27 ppm (H-3, H-5), characteristic of a para-substituted benzene (B151609) ring.

-

The remaining pyridine protons (H-3', H-4', H-5') appear in the range of 7.20-7.72 ppm.

-

A sharp singlet at 2.41 ppm corresponds to the three protons of the methyl group (H-7).

¹³C NMR Spectrum:

-

The spectrum displays ten distinct signals, corresponding to the ten unique carbon environments in the molecule (due to symmetry in the p-tolyl group).

-

The carbon atom directly attached to the nitrogen in the pyridine ring (C-2') is the most deshielded among the sp² carbons, appearing at 157.4 ppm.

-

The quaternary carbons (C-1, C-4, C-2') show signals in the downfield region.

-

The methyl carbon (C-7) gives a characteristic upfield signal at 21.3 ppm.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated spectral data, along with the experimental protocols and structural diagrams, offer a valuable resource for researchers in the fields of chemistry and drug development. The comprehensive analysis of the NMR data allows for unambiguous identification and structural verification of this important chemical compound.

An In-depth Technical Guide to the Mass Spectrometry of 2-(p-Tolyl)pyridine

This technical guide provides a comprehensive overview of the mass spectrometry (MS) data for 2-(p-Tolyl)pyridine, tailored for researchers, scientists, and professionals in drug development. This document outlines the core principles of the mass spectrometric analysis of this compound, including detailed experimental protocols, data interpretation, and visualization of key processes.

Introduction to this compound and its Mass Spectrometric Analysis

This compound, a substituted pyridine (B92270) derivative, is a valuable compound in medicinal chemistry and materials science. Its structural characterization is crucial for its application and development. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, a common technique for the analysis of volatile and thermally stable small molecules.

Experimental Protocols

A detailed experimental protocol for the acquisition of mass spectrometry data for this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of similar aromatic and heterocyclic compounds.[1][2]

2.1. Sample Preparation

-

Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane (B109758) or methanol (B129727) to prepare a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source is used for the analysis.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV[3]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-500

-

Solvent Delay: 3 minutes

-

Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data obtained from GC-MS analysis is summarized in the table below.[3][4]

| m/z | Relative Abundance (%) | Proposed Ion |

| 169 | 99.9 | [M]⁺ (Molecular Ion) |

| 168 | 72.7 | [M-H]⁺ |

| 170 | 13.5 | [M+1]⁺ (Isotope Peak) |

| 39 | 16.2 | C₃H₃⁺ |

| 83.5 | 13.5 | Doubly charged species |

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization provides valuable structural information. The molecular ion ([M]⁺) is formed by the loss of an electron.[5] The most abundant fragment ion is typically the one that is most stable.

The primary fragmentation event observed is the loss of a hydrogen radical (H•) from the molecular ion to form the [M-H]⁺ ion at m/z 168.[3] This is a common fragmentation pathway for aromatic compounds, leading to the formation of a stable, delocalized cation. Further fragmentation can lead to the cleavage of the pyridine or tolyl ring, although these fragments are observed in lower abundance.

Caption: Proposed fragmentation pathway for this compound.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data analysis and interpretation.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry of this compound. The presented data, experimental protocols, and fragmentation analysis serve as a valuable resource for researchers and scientists involved in the characterization of this and similar compounds. The clear and structured presentation of quantitative data, coupled with detailed methodologies and visual diagrams, facilitates a deeper understanding of the mass spectrometric behavior of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation of Infrared (IR) spectroscopy as applied to substituted pyridine (B92270) compounds. Pyridine and its derivatives are fundamental heterocyclic structures in pharmaceuticals and functional materials, making their characterization by IR spectroscopy a critical analytical technique.

Introduction to Infrared Spectroscopy of Pyridine Derivatives

Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrations. For substituted pyridine compounds, IR spectroscopy provides a unique "fingerprint" based on the vibrational modes of the pyridine ring and its substituents. These spectra are invaluable for structural elucidation, functional group identification, and assessing the electronic effects of substituents on the pyridine ring.

The pyridine ring exhibits characteristic vibrational modes, including C-H stretching, C=C and C=N ring stretching, ring breathing, and in-plane and out-of-plane C-H bending. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the ring, providing a wealth of structural information.

Experimental Protocols

Obtaining high-quality and reproducible IR spectra is paramount for accurate analysis. The choice of the experimental protocol depends on the physical state of the substituted pyridine compound (solid, liquid, or gas).

Sample Preparation

For Solid Samples (KBr Pellet Technique):

This is a common method for analyzing solid pyridine derivatives.[1][2]

-

Grinding: Finely grind 1-2 mg of the solid sample in an agate mortar and pestle.[1]

-

Mixing: Add 150-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar.[1] Thoroughly mix and grind the sample and KBr until a homogeneous, fine powder is achieved.[1]

-

Pellet Formation: Transfer the mixture to a pellet die and apply high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.[1][3]

-

Analysis: Carefully remove the KBr pellet and place it in the sample holder of the FT-IR spectrometer.[1]

For Liquid Samples (Neat Liquid/Thin Film):

This method is suitable for pure liquid or low-melting solid pyridine derivatives.[1][2]

-

Application: Place one or two drops of the liquid sample onto the center of a salt plate (e.g., NaCl or KBr).[1][2]

-

Film Formation: Carefully place a second salt plate on top, gently pressing to spread the sample into a thin, uniform film.[1]

-

Analysis: Mount the salt plates in the sample holder of the FT-IR spectrometer.[1]

For Samples in Solution (Solution Cell):

This technique is used when the sample needs to be dissolved in a suitable solvent.

-

Solution Preparation: Prepare a 1-10% (w/v) solution of the pyridine derivative in an appropriate FT-IR grade solvent (e.g., Chloroform, Dichloromethane).[1] The solvent should have minimal absorption in the spectral regions of interest.

-

Cell Filling: Fill a solution cell with the prepared solution.

-

Background Spectrum: Acquire a background spectrum of the pure solvent in the same cell.

-

Sample Spectrum: Acquire the sample spectrum. The instrument's software will automatically subtract the solvent's background spectrum.[1]

Attenuated Total Reflectance (ATR):

ATR is a versatile technique for both liquid and solid samples with minimal sample preparation.[2] A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).[2]

For Gas-Phase Samples:

For volatile pyridine compounds, gas-phase IR spectroscopy can be employed.

-

Sample Introduction: The sample is introduced into a gas cell with IR-transparent windows.

-

Data Acquisition: The IR spectrum is recorded as the infrared beam passes through the gas cell.[4][5][6][7]

FT-IR Data Acquisition and Analysis

-

Instrumentation: A modern FT-IR spectrometer is used for data acquisition.[1]

-

Purging: The spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[1]

-

Background Scan: A background spectrum is recorded with no sample in the beam path (or with the pure solvent for solution measurements).[1]

-

Sample Scan: The prepared sample is placed in the spectrometer's sample compartment, and the sample spectrum is acquired.[1]

-

Data Acquisition Parameters:

-

Data Processing: The resulting spectrum may undergo baseline correction and peak picking using the spectrometer's software.[1]

Characteristic Vibrational Frequencies of Substituted Pyridines

The vibrational spectrum of a substituted pyridine is a composite of the vibrations of the pyridine ring and the substituent itself. The following tables summarize the characteristic IR absorption bands for various substituted pyridine compounds.

Table 1: General Vibrational Modes of the Pyridine Ring

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity | Notes |

| C-H Stretching | 3100 - 3000 | Medium to Weak | Aromatic C-H stretching vibrations. |

| C=C and C=N Ring Stretching | 1610 - 1570, 1580 - 1540, 1485 - 1430 | Strong to Medium | These bands are sensitive to the nature and position of substituents. |

| Ring Breathing | 1030 - 990 | Medium to Weak | A symmetric stretching of the entire ring. |

| In-plane C-H Bending | 1300 - 1000 | Medium | |

| Out-of-plane C-H Bending | 900 - 690 | Strong | The position of these bands is highly indicative of the substitution pattern. |

Table 2: Influence of Substituents on Pyridine Ring Vibrational Frequencies

| Substituent | Position | C=C, C=N Ring Stretching (cm⁻¹) | C-H Out-of-plane Bending (cm⁻¹) | Substituent-Specific Bands (cm⁻¹) |

| -NH₂ (Amino) | 2- | ~1628 (scissoring) | - | ~3442, ~3300 (N-H stretching) |

| 4- | ~1645 (scissoring) | - | ~3503 (N-H stretching)[8] | |

| -NO₂ (Nitro) | 2- | - | - | ~1525 (asymm. stretch), ~1350 (symm. stretch) |

| 3- | - | - | ~1530 (asymm. stretch), ~1350 (symm. stretch) | |

| 4- | - | - | ~1520 (asymm. stretch), ~1345 (symm. stretch) | |

| -CN (Cyano) | 2- | - | - | ~2230 (C≡N stretch) |

| 3- | - | - | ~2235 (C≡N stretch) | |

| 4- | - | - | ~2240 (C≡N stretch) | |

| -OH (Hydroxy) | 2- | - | - | ~3400-3200 (broad, O-H stretch) |

| -CH₃ (Methyl) | 2-, 3-, 4- | Shifts of a few cm⁻¹ | - | ~2960, ~2870 (C-H stretch) |

| -Cl (Chloro) | 2- | ~1580, 1560, 1460, 1420 | ~750 | ~1100-1030 (C-Cl stretch) |

| -Br (Bromo) | 2- | ~1575, 1555, 1455, 1415 | ~740 | ~1070-1030 (C-Br stretch) |

Note: The exact peak positions can vary slightly depending on the physical state of the sample and the specific FT-IR instrument used.

Influence of Substituents on IR Spectra

The electronic properties of substituents significantly influence the vibrational frequencies of the pyridine ring.

-

Electron-Donating Groups (EDGs): Substituents like -NH₂ and -OH increase the electron density in the pyridine ring.[9] This generally leads to a decrease in the frequency of the ring stretching vibrations.

-

Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂ and -CN decrease the electron density in the ring.[10] This typically causes a shift of the ring stretching vibrations to higher frequencies.

The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the exact shifts of the vibrational bands. The pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region is particularly diagnostic of the substitution pattern.

Visualizations

The following diagrams illustrate the general workflow for FT-IR analysis and a logical approach to spectral interpretation.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of substituted pyridine compounds. A systematic approach to sample preparation, data acquisition, and spectral interpretation allows for the reliable identification of functional groups and the elucidation of molecular structure. By understanding the characteristic vibrational frequencies and the influence of substituents, researchers can effectively utilize IR spectroscopy in the development of novel pharmaceuticals and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

- 4. Quantitative Infrared and Near-infrared Gas-Phase Spectra for Pyridine: Absolute Intensities and Vibrational Assignments | Journal Article | PNNL [pnnl.gov]

- 5. Quantitative infrared and near-infrared gas-phase spectra for pyridine: Absolute intensities and vibrational assignments (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties like boiling point and density of 2-(p-Tolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-(p-Tolyl)pyridine, a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical syntheses and formulations. The experimentally determined values for its boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 170-180 °C | at 20 mmHg |

| Density | 0.99 g/mL | at 25 °C[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is reported at a reduced pressure (20 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point. The following micro-method is suitable for determining the boiling point of small sample volumes under such conditions.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the applied pressure. By reducing the pressure of the system, the boiling point is lowered.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Vacuum source and manometer

-

Heating mantle or Bunsen burner

-

Stirring bar or boiling chips

Procedure:

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Insert the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer.

-

Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Connect the apparatus to a vacuum system and reduce the pressure to the desired level (e.g., 20 mmHg), monitoring with a manometer.

-

Begin heating the Thiele tube gently while stirring.

-

A stream of bubbles will emerge from the capillary tube as the air trapped inside expands and is replaced by the vapor of the sample.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.[2]

Determination of Density

The density of a liquid can be accurately determined using several methods. The use of a digital density meter is a modern and precise approach, often following standards such as ASTM D4052.[3][4][5]

Principle: A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid in the tube.

Apparatus:

-

Digital density meter

-

Syringe or autosampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using certified reference standards (e.g., dry air and pure water) at the desired temperature (25 °C).

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and at thermal equilibrium with the instrument.

-

Measurement: Inject the sample into the oscillating U-tube of the density meter.

-

Data Acquisition: The instrument will automatically measure the oscillation period and calculate the density.

-

Cleaning: Thoroughly clean the measuring cell with appropriate solvents and dry it before the next measurement.

Experimental Workflow Visualization

The logical flow for determining the physical properties of a chemical compound like this compound can be visualized as follows:

This diagram illustrates the sequential process from compound synthesis and purification to the experimental determination of its physical properties and final data analysis and reporting.

References

An In-depth Technical Guide to the Kröhnke Pyridine Synthesis for 2,6-Disubstituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The Kröhnke pyridine (B92270) synthesis, a powerful tool in organic chemistry, offers a versatile and efficient method for constructing substituted pyridine rings. This guide focuses on its application for the synthesis of 2,6-disubstituted pyridines, a structural motif of significant interest in medicinal chemistry and materials science. We will delve into the reaction mechanism, substrate scope, and provide detailed experimental protocols.

Core Principles and Mechanism

The Kröhnke synthesis is a multi-component reaction that typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium (B1175870) acetate.[1][2][3] The reaction proceeds through a cascade of well-established steps:

-

Ylide Formation: The process begins with the deprotonation of the α-pyridinium methyl ketone salt (e.g., N-phenacylpyridinium bromide) to form a pyridinium (B92312) ylide intermediate.

-

Michael Addition: This reactive ylide then acts as a nucleophile in a Michael 1,4-conjugate addition to an α,β-unsaturated carbonyl compound (a chalcone (B49325) in many cases).[2][4][5]

-

Intermediate Formation: The addition product, a 1,5-dicarbonyl intermediate, is formed. This intermediate is often not isolated.[2]

-

Cyclization and Aromatization: In the presence of ammonium acetate, the 1,5-dicarbonyl compound undergoes cyclization and subsequent dehydration to yield the final, stable aromatic pyridine ring.[2]

This convergent approach allows for the modular construction of complex pyridines from readily available starting materials.[2][6]

Visualizing the Kröhnke Synthesis

To better understand the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Reactivity of 2-Arylpyridines: An In-depth Technical Guide for Organic Chemists

Introduction: The 2-arylpyridine scaffold is a ubiquitous and privileged structural motif in modern organic chemistry, finding extensive applications in medicinal chemistry, materials science, and catalysis. The unique electronic interplay between the electron-deficient pyridine (B92270) ring and the adjacent aryl group imparts a rich and diverse reactivity profile to these molecules. This guide provides a comprehensive overview of the fundamental reactivity of 2-arylpyridines, focusing on electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed C-H functionalization. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of this important class of compounds.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on 2-arylpyridines can occur on either the pyridine or the aryl ring. The regioselectivity of these reactions is dictated by the electronic nature of both rings and the reaction conditions.

Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene.[1] Electrophilic attack, when it occurs, is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. The presence of the aryl group at the 2-position further influences this reactivity.

Halogenation: The halogenation of 2-arylpyridines on the pyridine ring can be achieved under specific conditions. For instance, the use of designed phosphine (B1218219) reagents allows for the selective chlorination of 2-phenylpyridine (B120327).[2]

Nitration: The nitration of the pyridine ring in 2-arylpyridines is challenging due to the strongly deactivating nature of the pyridinium (B92312) species formed under acidic conditions.

Substitution on the Aryl Ring

The 2-pyridyl group acts as a directing group in electrophilic aromatic substitution on the attached phenyl ring. The nitrogen atom's electron-withdrawing inductive effect deactivates the aryl ring, while its ability to be protonated under acidic conditions further enhances this deactivation.

Nitration: The nitration of 2-phenylpyridine has been studied kinetically, revealing that the reaction proceeds on the conjugate acid of the molecule.[3] The reaction generally requires harsh conditions and yields a mixture of isomers, with the substitution occurring at the 2'-, 3'-, and 4'-positions of the phenyl ring.[3] The use of a zeolite catalyst with concentrated nitric acid has been shown to favor the formation of the para-isomer in the nitration of substituted aromatics.[4]

Table 1: Regioselectivity of Nitration of 2-Phenylpyridine

| Reagents and Conditions | Ortho Isomer Yield (%) | Meta Isomer Yield (%) | Para Isomer Yield (%) | Reference |

| Conc. HNO₃ / H₂SO₄ | Data not specified | Data not specified | Data not specified | [3] |

| H-ZSM-5, Conc. HNO₃, 70-90°C | Low | Very Low | High | [4] |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing 2-arylpyridines, particularly on the pyridine ring.

Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions, where the negative charge in the Meisenheimer intermediate can be stabilized by the nitrogen atom.[5] The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

Kinetic studies on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have shown a stepwise SNAr mechanism where the first step is rate-determining.[5] The reactivity of pyridinium ions in SNAr reactions has also been investigated, revealing a different leaving group order compared to activated aryl substrates.[6]

Table 2: Quantitative Data for Nucleophilic Aromatic Substitution on Substituted Pyridines

| Substrate | Nucleophile | Product | Yield (%) | Conditions | Reference |

| 2-Methoxy-3-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-3-nitropyridine | Not specified (kinetic study) | Aqueous solution, 20°C | [5] |

| 2-Methoxy-5-nitropyridine | Morpholine | 2-(Morpholin-4-yl)-5-nitropyridine | Not specified (kinetic study) | Aqueous solution, 20°C | [5] |

| 2-Fluoro-N-methylpyridinium ion | Piperidine | 2-(Piperidin-1-yl)-N-methylpyridinium ion | Not specified (kinetic study) | Methanol | [6] |

Substitution on the Aryl Ring

Nucleophilic aromatic substitution on the aryl ring of a 2-arylpyridine generally requires the presence of strong electron-withdrawing groups on the aryl ring to activate it towards nucleophilic attack.

Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of 2-arylpyridines. The pyridine nitrogen atom often acts as a directing group, facilitating the activation of C-H bonds at the ortho-position of the aryl ring.

Palladium-Catalyzed ortho-Arylation

Palladium catalysts are widely used for the ortho-arylation of 2-phenylpyridines. These reactions typically proceed via a cyclometalated intermediate. Various arylating agents, including arylboronic acids and diaryliodonium salts, can be employed.[7]

Table 3: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine

| Arylating Agent | Catalyst | Oxidant/Co-oxidant | Yield (%) | Conditions | Reference |

| Arylboronic acid | Pd(OAc)₂ | TBHP / Cu(OTf)₂ | up to 94 | Not specified | [7] |

| Diphenyliodonium chloride | Pd(II) | - | Good | Not specified | Not specified |

| Arenediazonium salts | Pd catalyst | Electrochemical | Moderate | Electrochemical | [8] |

| Potassium aryltrifluoroborates | Pd(OAc)₂ | Cu(OAc)₂ / p-benzoquinone | Not specified | 1,4-dioxane (B91453), 120°C, 24h | [9] |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive cross-couplings of aryl halides with alkyl halides have been developed, proceeding through a proposed catalytic cycle involving Ni(0), Ni(II), and Ni(III) intermediates.[10][11]

Experimental Protocols

General Procedure for Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine with Potassium Aryltrifluoroborates[9]

A mixture of 2-phenylpyridine (1.0 equiv), potassium aryltrifluoroborate (2.5 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3.0 equiv), and p-benzoquinone (2.0 equiv) in 1,4-dioxane is heated at 120°C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ortho-arylated 2-phenylpyridine.

Mandatory Visualizations

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for key metal-catalyzed reactions of 2-arylpyridines.

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.

Caption: Proposed cycle for Ni-catalyzed reductive cross-coupling.

Multi-step Synthesis Workflow

The synthesis of Etoricoxib (B1671761), a selective COX-2 inhibitor, provides an excellent example of a multi-step synthesis where a 2-arylpyridine derivative is a key intermediate.[12][13][14][15]

Caption: Simplified workflow for the synthesis of Etoricoxib.

References

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Palladium(II)-Catalyzed ortho Arylation of 2-Phenylpyridines with Potassium Aryltrifluoroborates by C-H Functionalization | Scilit [scilit.com]

- 9. orgsyn.org [orgsyn.org]

- 10. asset.library.wisc.edu [asset.library.wisc.edu]

- 11. EP2649049B1 - Process to produce etoricoxib - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. theaspd.com [theaspd.com]

- 14. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Crystal Structure of 2-(p-Tolyl)pyridine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of metal complexes incorporating the 2-(p-tolyl)pyridine (ptpy) ligand. The document details crystallographic data, experimental protocols for synthesis and analysis, and visual representations of relevant scientific workflows and pathways. This information is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and medicinal chemistry, particularly those engaged in the design and development of novel metal-based compounds.

Introduction to this compound Metal Complexes

The ligand this compound is a substituted pyridine (B92270) that readily coordinates to a variety of transition metals, forming stable complexes with interesting photophysical and catalytic properties. The electronic and steric characteristics of the tolyl group can significantly influence the geometry and reactivity of the resulting metal complexes. Understanding the precise three-dimensional arrangement of atoms in these complexes through single-crystal X-ray diffraction is crucial for structure-property relationship studies and the rational design of new functional molecules. This guide focuses on the structural elucidation of these complexes, providing a foundation for their application in diverse fields such as organic light-emitting diodes (OLEDs), catalysis, and drug development.

Crystallographic Data of this compound Metal Complexes

The following tables summarize the key crystallographic parameters for representative metal complexes of this compound. The data is primarily focused on iridium(III) complexes, for which detailed structural information is available in the scientific literature.

Table 1: Crystallographic Data for Di-μ-chloro-tetrakis[2-(p-tolyl-κC²,κN)]diiridium(III) Toluene (B28343) Solvate

| Parameter | Value |

| Chemical Formula | [Ir₂(C₁₂H₁₀N)₄Cl₂]·0.5C₇H₈ |

| Formula Weight | 1174.3 |

| Crystal System | Tetragonal |

| Space Group | I4₁cd |

| a (Å) | 16.90(2) |

| c (Å) | 33.31(3) |

| V (ų) | 9513.7 |

| Z | 8 |

| Dₓ (g cm⁻³) | 1.64 |

| μ (cm⁻¹) | 57.18 |

| F(000) | 4552 |

| Temperature (K) | 296 |

| R | 0.044 |

| Reference | [1] |

Table 2: Crystallographic Data for Tris[2-(p-tolyl-κC²,κN)]iridium(III)

| Parameter | Value |

| Chemical Formula | [Ir(C₁₂H₁₀N)₃] |

| Formula Weight | 696.87 |

| Crystal System | Trigonal (hexagonal axes) |

| Space Group | R3 |

| a (Å) | 15.0144(7) |

| c (Å) | 25.829(1) |

| V (ų) | 5042.6 |

| Z | 6 |

| Dₓ (g cm⁻³) | 1.38 |

| μ (cm⁻¹) | 39.82 |

| F(000) | 2064 |

| Temperature (K) | 296 |

| R | 0.055 |

| Reference | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the iridium(III) complexes of this compound.

Synthesis of Di-μ-chloro-tetrakis[2-(p-tolyl-κC²,κN)]diiridium(III) ([Ir(ptpy)₂Cl]₂)